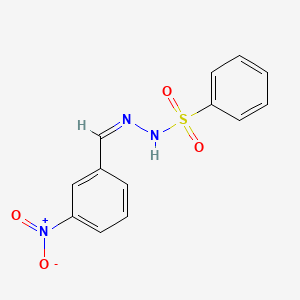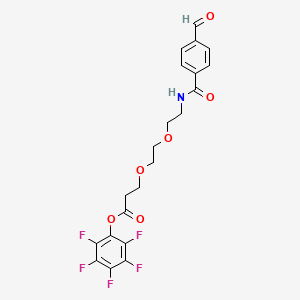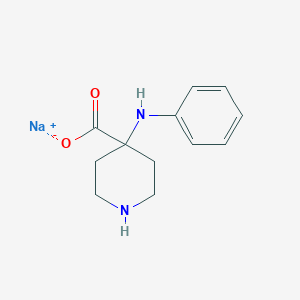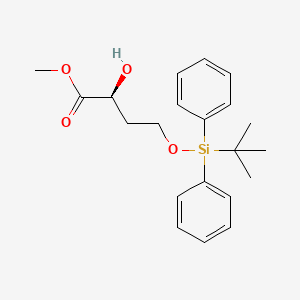![molecular formula C13H18N2 B11830711 1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)
1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,6R,7S)-7-fenil-3-azabiciclo[410]heptan-1-il]metanamina es un compuesto orgánico complejo caracterizado por su singular estructura bicíclica
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-[(1R,6R,7S)-7-fenil-3-azabiciclo[4.1.0]heptan-1-il]metanamina típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del Núcleo Bicíclico: Esto involucra la ciclización de precursores apropiados bajo condiciones específicas para formar la estructura bicíclica.
Introducción del Grupo Fenilo: El grupo fenilo se introduce a través de una reacción de sustitución, a menudo usando un haluro de fenilo y una base adecuada.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores avanzados, temperaturas controladas y presiones, así como el monitoreo continuo del progreso de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[(1R,6R,7S)-7-fenil-3-azabiciclo[4.1.0]heptan-1-il]metanamina se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amino.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de fenilo en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
1-[(1R,6R,7S)-7-fenil-3-azabiciclo[4.1.0]heptan-1-il]metanamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo su papel como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-[(1R,6R,7S)-7-fenil-3-azabiciclo[4.1.0]heptan-1-il]metanamina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
1-[(1R,6R,7S)-2-Oxabiciclo[4.1.0]heptan-7-il]metanamina: Comparte una estructura bicíclica similar pero difiere en los grupos funcionales unidos.
(6R,7S)-7-Fenil-1-azabiciclo[4.2.0]octan-8-ona: Otro compuesto bicíclico con un tamaño de anillo y grupos funcionales diferentes.
Singularidad
1-[(1R,6R,7S)-7-fenil-3-azabiciclo[4.1.0]heptan-1-il]metanamina es única debido a su combinación específica de un núcleo bicíclico con un grupo fenilo y una funcionalidad de amina. Esta estructura única imparte propiedades químicas y biológicas distintas, haciéndola valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine |
InChI |
InChI=1S/C13H18N2/c14-8-13-9-15-7-6-11(13)12(13)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,14H2/t11-,12-,13-/m1/s1 |
Clave InChI |
XRIRTRRHULVQHA-JHJVBQTASA-N |
SMILES isomérico |
C1CNC[C@@]2([C@H]1[C@H]2C3=CC=CC=C3)CN |
SMILES canónico |
C1CNCC2(C1C2C3=CC=CC=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate](/img/structure/B11830683.png)




![Tert-butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830713.png)
![1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one](/img/structure/B11830717.png)
